molecular formula C19H21D6NO3 B607074 Deutetrabenazine CAS No. 1392826-25-3

Deutetrabenazine

Número de catálogo B607074
Número CAS: 1392826-25-3
Peso molecular: 323.4656
Clave InChI: MKJIEFSOBYUXJB-VFJJUKLQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Deutetrabenazine is a highly selective vesicular monoamine transporter 2 (VMAT2) inhibitor used for the management of chorea associated with Huntington’s disease . It is a hexahydro-dimethoxybenzoquinolizine derivative and a deuterated form of Tetrabenazine .


Synthesis Analysis

Deutetrabenazine is an isotopic isomer of tetrabenazine in which six hydrogen atoms have been replaced by deuterium atoms . A novel process for the synthesis of tetrabenazine and deutetrabenazine has been developed . All of the reaction parameters were optimized through a series of reactions and by using Design of Experiment techniques .


Molecular Structure Analysis

The molecular formula of Deutetrabenazine is C19H27NO3 . The IUPAC name is (3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one . The molecular weight is 323.5 g/mol .


Chemical Reactions Analysis

Deutetrabenazine is a deuterated form of tetrabenazine . The specific deuteration in deutetrabenazine slows conversion of the active metabolites to inactive products, resulting in a nearly doubled mean half-life and a more than twofold increase in overall exposure .


Physical And Chemical Properties Analysis

Deutetrabenazine is a small molecule . The presence of deuterium in deutetrabenazine increases the half-lives of the active metabolite and prolongs their pharmacological activity by attenuating CYP2D6 metabolism of the compound .

Aplicaciones Científicas De Investigación

Application in Neurology

Specific Scientific Field

The specific scientific field for this application is Neurology , particularly focusing on neurodegenerative diseases such as Huntington’s disease and Parkinson’s disease .

Comprehensive and Detailed Summary of the Application

Tetrabenazine is a US Food and Drug Administration (FDA)-approved drug that exhibits a dopamine depleting effect and is used for the treatment of chorea in Huntington’s disease . It binds and inhibits vesicular monoamine transporter type 2 (VMAT2), which is responsible for importing neurotransmitters from the cytosol to the vesicles in neuronal cells . This transportation contributes to the release of neurotransmitters inside the cell to the synaptic cleft, resulting in dopaminergic signal transmission .

Detailed Description of the Methods of Application or Experimental Procedures

The method of application involves the use of Tetrabenazine as a drug for treatment. It is administered to patients diagnosed with Huntington’s disease to manage the symptoms of chorea . The drug works by depleting dopamine, a neurotransmitter that plays a pivotal role during signal transmission in the central nervous system (CNS) .

Thorough Summary of the Results or Outcomes Obtained

The highly potent inhibitory activity of Tetrabenazine has led to its advanced applications and in-depth investigation of prodrug design and metabolite drug discovery . After a series of research studies, Tetrabenazine derivatives such as valbenazine and deutetrabenazine have been approved by the US FDA . In addition, radioisotopically labeled Tetrabenazine permits the early diagnosis of Parkinson’s disease, which is difficult to treat during the later stages of this disease .

Application in Medicinal Chemistry

Specific Scientific Field

The specific scientific field for this application is Medicinal Chemistry , particularly focusing on the development of deuterated drugs .

Comprehensive and Detailed Summary of the Application

Deuterated drugs are a type of pharmaceutical drug that includes one or more atoms of deuterium, a heavier isotope of hydrogen, instead of the standard hydrogen atom . Tetrabenazine-d6, also known as Deutetrabenazine, is an example of a deuterated drug . The incorporation of deuterium into drugs can slow down the metabolic process and improve the half-life of the drugs .

Detailed Description of the Methods of Application or Experimental Procedures

The method of application involves the use of Tetrabenazine-d6 as a deuterated drug for treatment. It is administered to patients diagnosed with certain diseases to manage the symptoms . The drug works by slowing down the metabolic process and improving the half-life of the drugs .

Thorough Summary of the Results or Outcomes Obtained

Comparative assessment of Deutetrabenazine and Tetrabenazine on their pharmacokinetics and safety has been performed. Deutetrabenazine is as effective as Tetrabenazine in the treatment of chorea but has a lower risk of adverse effects .

Application in Organic Synthesis

Specific Scientific Field

The specific scientific field for this application is Organic Synthesis , particularly focusing on the synthesis of selectively deuterated amines .

Comprehensive and Detailed Summary of the Application

Deuterated organic molecules are of utmost importance in many areas of science and have been recently intensively investigated in medicinal chemistry due to their enhanced metabolic stability . The development of efficient and broadly applicable methods for the selective incorporation of deuterium atoms into organic molecules from readily available starting materials and reagents is therefore of extreme importance .

Detailed Description of the Methods of Application or Experimental Procedures

The method of application involves the synthesis of amines selectively deuterated at their alpha and/or beta positions . Upon simple treatment of readily available ynamides with a mixture of triflic acid and triethylsilane, either deuterated or not, a range of amines can be smoothly obtained with high levels of deuterium incorporation .

Thorough Summary of the Results or Outcomes Obtained

The highly potent inhibitory activity of Tetrabenazine has led to its advanced applications and in-depth investigation of prodrug design and metabolite drug discovery . In addition, the synthesis of enantiomerically pure Tetrabenazine has been pursued .

Application in Pharmacology

Specific Scientific Field

The specific scientific field for this application is Pharmacology , particularly focusing on the study of how a body processes a drug .

Comprehensive and Detailed Summary of the Application

Pharmacologic research on deuterium oxide (D2O) not only investigates its effect on the reactions between drugs and living systems but also biochemical or molecular interactions between the drug and the human body . Deuteration is commonly used in the studies of metabolism of drugs or toxic substances in human health .

Detailed Description of the Methods of Application or Experimental Procedures

To slow down the metabolic process and improve the half-life of the drugs, incorporation of deuterium in the drugs (referred to as deuterated drugs) has been carried out .

Thorough Summary of the Results or Outcomes Obtained

Application in Treatment of Tardive Dyskinesia

Specific Scientific Field

The specific scientific field for this application is Neurology , particularly focusing on the treatment of tardive dyskinesia .

Detailed Description of the Methods of Application or Experimental Procedures

Clinical research on the potentially more efficacious and easier to use Tetrabenazine analogs is already under way .

Thorough Summary of the Results or Outcomes Obtained

One of the analogs of Tetrabenazine is Valbenazine, which showed a distinctive improvement in tardive dyskinesia symptoms during administration .

Safety And Hazards

Deutetrabenazine carries a boxed warning for increased risk of depression and suicidal thoughts and behavior (suicidality) in patients with Huntington’s disease . It also has a warning for changes in mood, cognition, chorea, rigidity, functional capacity, risk for depression, and suicidal ideation and behaviors (in patients with Huntington’s disease), neuroleptic malignant syndrome, akathisia, agitation, restlessness, parkinsonism (in patients with Huntington’s disease), and sedation/somnolence .

Direcciones Futuras

Currently, deutetrabenazine is being evaluated in phase III studies for the treatment of involuntary movements in patients with cerebral palsy . The suggestion that deutetrabenazine may lead to the improvement of dystonia as well as chorea, without a worsening of parkinsonism in HD patients is extremely interesting and should be further investigated and validated in future studies .

Propiedades

IUPAC Name

(3R,11bR)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m1/s1/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJIEFSOBYUXJB-VFJJUKLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C2[C@H]3CC(=O)[C@@H](CN3CCC2=C1)CC(C)C)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027934
Record name Deutetrabenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deutetrabenazine

CAS RN

1392826-25-3
Record name Deutetrabenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-Di-(methoxy-d3)-1,3,4,6,7,11b-hexahydro-3-isobutyl-2H- benzo[a]quinolizin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Deutetrabenazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8414
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Citations

For This Compound
1,910
Citations
M Dean, VW Sung - Drug design, development and therapy, 2018 - Taylor & Francis
… deutetrabenazine and concluded that deutetrabenazine had a more favorable adverse event profile. In the remainder of this article, we review deutetrabenazine … of deutetrabenazine in …
Number of citations: 98 www.tandfonline.com
L Citrome - International Journal of Clinical Practice, 2017 - Wiley Online Library
Objective Deutetrabenazine is a deuterated formulation of tetrabenazine. The aim of this systematic review is to describe the efficacy, tolerability and safety of deutetrabenazine for the …
Number of citations: 37 onlinelibrary.wiley.com
HH Fernandez, D Stamler, MD Davis… - Journal of Neurology …, 2019 - jnnp.bmj.com
… 3 study drug (deutetrabenazine or placebo) for at least 1 week and began deutetrabenazine at 12 mg/day (6 mg twice daily), regardless of prior treatment. Deutetrabenazine dose was …
Number of citations: 43 jnnp.bmj.com
F Schneider, M Bradbury, TA Baillie… - Clinical and …, 2020 - Wiley Online Library
… not influence the reduction of deutetrabenazine to the HTBZ … In contrast, the presence of CD bonds in deutetrabenazine … studies performed with deutetrabenazine in healthy volunteers…
Number of citations: 34 ascpt.onlinelibrary.wiley.com
HH Fernandez, SA Factor, RA Hauser… - Neurology, 2017 - AAN Enterprises
… 40.4%) favored deutetrabenazine but was not significant. Deutetrabenazine and placebo groups … This study provides Class I evidence that in patients with TD, deutetrabenazine reduces …
Number of citations: 176 n.neurology.org
F Schneider, D Stamler, M Bradbury… - Clinical …, 2021 - Wiley Online Library
… and safety of deutetrabenazine compared with tetrabenazine… of two 15 mg candidate deutetrabenazine formulations in fed … of the commercial formulation of deutetrabenazine (7.5, 15, …
Number of citations: 15 accp1.onlinelibrary.wiley.com
KE Anderson, D Stamler, MD Davis, SA Factor… - The Lancet …, 2017 - thelancet.com
… We aimed to assess the efficacy, safety, and tolerability of fixed doses of deutetrabenazine—a novel vesicular monoamine transporter-2 inhibitor—in patients with tardive dyskinesia. …
Number of citations: 160 www.thelancet.com
S Brar, A Vijan, FL Scott, R Jimenez… - Clinical …, 2023 - Wiley Online Library
… of deutetrabenazine were at or near the lower limit of detection and therefore could not be reliably estimated, 15, 16 therefore the plasma concentrations of deutetrabenazine were not …
Number of citations: 2 accp1.onlinelibrary.wiley.com
DO Claassen, M Philbin, B Carroll - Expert opinion on …, 2019 - Taylor & Francis
… of deutetrabenazine with those of tetrabenazine in 25 healthy volunteers [Citation36]. In this study, administration of deutetrabenazine … deutetrabenazine 15 mg fasted, deutetrabenazine …
Number of citations: 12 www.tandfonline.com
DO Claassen, B Carroll, LM De Boer, E Wu… - Journal of clinical …, 2017 - Springer
… Deutetrabenazine is a novel VMAT2 inhibitor that contains … In the First-HD trial, deutetrabenazine was efficacious in … (ITC) of the tolerability of deutetrabenazine and tetrabenazine …
Number of citations: 84 link.springer.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.